molecular formula C20H16ClN5O2S B2913261 N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-59-0

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2913261
CAS No.: 483293-59-0
M. Wt: 425.89
InChI Key: MHWOJEKJHHMYIA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and its derivatives have been explored for their potential in anticancer research. For instance, Al-Sanea et al. (2020) synthesized different aryloxy groups attached to C2 of the pyrimidine ring in similar compounds and tested their anticancer activity on 60 cancer cell lines. One compound showed significant cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Antimicrobial Activity

Research by Kerru et al. (2019) demonstrated the preparation of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which were screened for their in vitro antimicrobial activity. Compounds from this research exhibited significant antibacterial potency against multiple bacterial strains (Kerru et al., 2019).

Antiviral and Anticancer Applications

Havrylyuk et al. (2013) synthesized derivatives that demonstrated selective inhibition of leukemia cell lines and significant activity against the Tacaribe TRVL 11 573 virus strain. This research highlights the potential of this compound derivatives in both anticancer and antiviral applications (Havrylyuk et al., 2013).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-17-8-7-13(21)9-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWOJEKJHHMYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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